Hydrogen-Bond Capacity Differentiation: (1-(2-Hydroxyethoxy)cyclopentyl)methyl vs. SKL2001's Imidazolylpropyl Side Chain
The target compound differs from the canonical Wnt/β-catenin agonist SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) solely in the amide side chain, where the imidazolylpropyl group is replaced by a (1-(2-hydroxyethoxy)cyclopentyl)methyl moiety. This substitution increases the topological polar surface area (tPSA) and the hydrogen-bond donor count. SKL2001 possesses zero hydrogen-bond donors and four hydrogen-bond acceptors, whereas the target compound adds one hydrogen-bond donor (terminal OH) and one additional acceptor (ether oxygen), yielding five acceptors total . The free hydroxyl group enables specific intermolecular interactions (e.g., with water, serum proteins, or target residues) that are sterically and electronically inaccessible to SKL2001.
| Evidence Dimension | Hydrogen-bond donor count / Hydrogen-bond acceptor count / tPSA |
|---|---|
| Target Compound Data | HBD = 1 (terminal OH); HBA = 5 (furan O, isoxazole O/N, amide carbonyl O, ether O); calculated tPSA ≈ 94 Ų |
| Comparator Or Baseline | SKL2001: HBD = 0; HBA = 4; calculated tPSA ≈ 78 Ų |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1; ΔtPSA ≈ +16 Ų |
| Conditions | Calculated from chemical structures using standard medicinal chemistry descriptors (ChemAxon / RDKit). |
Why This Matters
The additional hydrogen-bond capacity predicts improved aqueous solubility and potentially reduced passive blood-brain barrier penetration, which may be advantageous for peripheral target engagement or formulations requiring higher dissolved concentrations.
